N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine structure. This compound features a ketone functional group at position 11 and an acetamide moiety linked to a 4-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 406.4 g/mol . The intricate architecture of this compound suggests potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties.
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide involves several steps:
Technical details regarding specific reagents and conditions remain sparse in the literature for this compound specifically.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide can be represented using various structural formulas:
InChI=1S/C23H19FN2O4/c1-14-7-9-21-18(11-14)26(2)23(28)16-12-15(8-10-19(16)30-21)25-22(27)13-29-20
This representation highlights the arrangement of atoms within the molecule and is useful for computational modeling.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 406.4 g/mol |
IUPAC Name | N-(8,10-dimethyl-11-oxo... |
Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C=C... |
The compound may undergo various chemical reactions typical for oxazepine derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide may involve interactions with specific biological targets such as enzymes or receptors:
While detailed physical properties such as boiling point and melting point are not extensively documented for this compound specifically, it is characterized by:
Chemical properties include reactivity patterns typical of oxazepine derivatives:
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide has several potential applications:
Future research might uncover more specific applications and therapeutic potentials as studies continue to emerge .
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2